2-Hydrazinylthiazole hydrochloride chemical properties and structure
2-Hydrazinylthiazole hydrochloride chemical properties and structure
An In-Depth Technical Guide to 2-Hydrazinylthiazole Hydrochloride: Chemical Properties, Structure, and Applications
Introduction
2-Hydrazinylthiazole hydrochloride is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates the aromatic thiazole ring and a reactive hydrazinyl group, making it a versatile building block for the synthesis of a wide array of more complex molecular architectures. The thiazole moiety is a key structural component in numerous biologically active compounds, including vitamin B1 (thiamine) and various pharmaceuticals.[1][2] The hydrazine component provides a nucleophilic center, crucial for forming hydrazones and other derivatives that are pivotal in drug discovery. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and applications of 2-Hydrazinylthiazole hydrochloride, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
2-Hydrazinylthiazole hydrochloride is the hydrochloride salt of 2-Hydrazinylthiazole. The salt form enhances stability and water solubility, making it easier to handle and use in various synthetic applications compared to its free base.[3][4]
Nomenclature and Chemical Identifiers
-
IUPAC Name: 1,3-thiazol-2-ylhydrazine;hydrochloride[5]
-
Synonyms: Thiazol-2-yl-hydrazine hydrochloride, 2-Hydrazino-1,3-thiazole monohydrochloride[6]
Physicochemical Data
The key physicochemical properties of 2-Hydrazinylthiazole hydrochloride are summarized in the table below. These properties are critical for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆ClN₃S | [5][7][8] |
| Molecular Weight | 151.62 g/mol | [5][7][8] |
| Appearance | Light yellow to white crystalline solid/powder | [7][9] |
| Melting Point | ~104 °C | [6] |
| Solubility | Highly soluble in water. Soluble in DMSO and Methanol (slightly). | [3][4][9] |
| Hydrogen Bond Donor Count | 3 | [10] |
| Hydrogen Bond Acceptor Count | 4 | [10] |
| Rotatable Bond Count | 1 | [10] |
Molecular Structure and Spectroscopic Profile
The structure of 2-Hydrazinylthiazole hydrochloride combines an aromatic five-membered heterocycle with a protonated hydrazine substituent.
Structural Analysis
The core of the molecule is the 1,3-thiazole ring, a planar, aromatic system containing one sulfur and one nitrogen atom.[2] This aromaticity lends significant stability to the ring. The hydrazinyl group (-NHNH₂) is attached at the C2 position, which is known to be the most electron-deficient carbon in the thiazole ring.[11] The hydrochloride salt form means that the hydrazine moiety is protonated, typically at the terminal nitrogen, forming a hydrazinium cation balanced by a chloride anion.
Canonical SMILES: Cl.N(N)=C1SC=CN1[6]
Spectroscopic Characteristics (Predicted)
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¹H NMR: The spectrum would show characteristic signals for the two protons on the thiazole ring, typically in the aromatic region (δ 7.0-8.5 ppm).[2] The protons of the -NH-NH₃⁺ group would appear as broad signals, often downfield, and their chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display three distinct signals for the carbon atoms of the thiazole ring. The C2 carbon, bonded to the hydrazinyl group, would appear at a characteristic chemical shift (often δ 165-175 ppm), while the C4 and C5 carbons would resonate at higher field.[12]
-
FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations from the hydrazinium group in the 3200-3450 cm⁻¹ region. Vibrations corresponding to the C=N and C-S bonds within the thiazole ring would also be present in the fingerprint region (around 1640 cm⁻¹ and 1430 cm⁻¹, respectively).
Chemical Synthesis and Reactivity
The synthetic utility of 2-Hydrazinylthiazole hydrochloride stems from the distinct reactivity of its two core components: the thiazole ring and the hydrazine group.
Reactivity Profile
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Hydrazine Group: The primary reactive site is the terminal amino group of the hydrazine moiety. It is a potent nucleophile and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of its application in medicinal chemistry, allowing for the facile introduction of diverse substituents.[13][14]
-
Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene.[15][16] The positions C4 and C5 are the most common sites for such reactions. The nitrogen atom at position 3 can be alkylated to form thiazolium salts.[11]
General Synthesis Protocol: Hantzsch Thiazole Synthesis Approach
The derivatives of 2-hydrazinylthiazole are commonly synthesized via a variation of the Hantzsch thiazole synthesis. This involves the reaction of a thiosemicarbazone with an α-haloketone or α-haloaldehyde.[17][18][19] The thiosemicarbazone precursor is itself formed from the condensation of a carbonyl compound with thiosemicarbazide.
Step-by-Step Methodology:
-
Thiosemicarbazone Formation:
-
Dissolve one equivalent of thiosemicarbazide and one equivalent of a selected aldehyde or ketone in ethanol.
-
Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The thiosemicarbazone product often precipitates and can be collected by filtration.
-
-
Thiazole Ring Formation (Cyclization):
-
Dissolve the synthesized thiosemicarbazone (1 eq.) and an appropriate α-halocarbonyl compound (e.g., phenacyl bromide, chloroacetone) (1 eq.) in a suitable solvent such as ethanol.[17]
-
Reflux the mixture. The reaction involves the nucleophilic attack of the sulfur atom on the α-carbon of the halo-compound, followed by intramolecular condensation and dehydration to form the thiazole ring.[19]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and pour it onto crushed ice. The resulting solid, a 2-(2-hydrazinyl)thiazole derivative, is collected by filtration, dried, and purified, typically by recrystallization from ethanol.[17]
-
Synthesis Workflow Diagram
The following diagram illustrates the general two-step synthesis of 2-(2-hydrazinyl)thiazole derivatives.
Caption: General workflow for synthesizing 2-(2-hydrazinyl)thiazole derivatives.
Applications in Research and Drug Development
2-Hydrazinylthiazole hydrochloride and its derivatives are extensively used as scaffolds in medicinal chemistry due to their wide range of biological activities. The ease of derivatization at the hydrazine moiety allows for the creation of large libraries of compounds for screening.
-
Antimycobacterial Agents: Thiazole-based compounds are potent inhibitors of Mycobacterium tuberculosis.[17][18] The 2-aminothiazole scaffold, structurally similar to the antibiotic thiolactomycin, can interfere with mycolic acid biosynthesis, a critical component of the bacterial cell wall.[17]
-
Antifungal Agents: Derivatives have shown significant activity against pathogenic Candida species, in some cases exceeding the efficacy of established drugs like fluconazole.[19][20] The proposed mechanism involves the inhibition of lanosterol C14α-demethylase, an essential enzyme in fungal cell membrane synthesis.[20]
-
Anticancer Agents: The thiazole scaffold is explored for its potential to inhibit key cancer-related enzymes. Certain derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) and are being investigated as inhibitors of protein tyrosine kinases (PTK) and aromatase.[20][21]
-
Antidiabetic Agents: Recent studies have explored hydrazine-clubbed thiazoles as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, highlighting their potential as antidiabetic agents.[22]
-
Synthetic Intermediates: Beyond direct biological applications, this compound is a crucial intermediate for synthesizing more complex heterocyclic systems, such as fused-ring structures with potentially novel chemical and biological properties.[7][23]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 2-Hydrazinylthiazole hydrochloride is essential. Its safety profile is largely influenced by the hydrazine component.
-
Hazard Profile: Hydrazine and its salts are classified as toxic if swallowed, inhaled, or in contact with skin.[4][24] They may cause skin sensitization and are suspected carcinogens.[3][4][24] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[3][9][10]
-
Disposal: Due to its toxicity, especially to aquatic life, disposal must be handled according to institutional and local regulations.[4] Neutralization with an oxidizing agent like a dilute solution of calcium hypochlorite can be a method for treating waste, but this should only be performed by trained personnel.[3]
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